6-Chloro-2-cyclopropoxypyridin-3-amine
Description
6-Chloro-2-cyclopropoxypyridin-3-amine is a pyridine derivative characterized by a chlorine atom at position 6, a cyclopropoxy group (cyclopropyl ether) at position 2, and an amine group at position 3. For example, 2-amino-6-chloropyridine derivatives are often synthesized via condensation of aryl aldehydes with 2-amino-6-chloropyridine in the presence of catalysts like sulfuric acid .
Properties
IUPAC Name |
6-chloro-2-cyclopropyloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-3-6(10)8(11-7)12-5-1-2-5/h3-5H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSVDCYOTQSWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394982-87-6 | |
| Record name | 6-chloro-2-cyclopropoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropoxypyridin-3-amine typically involves the chlorination of 2-cyclopropoxypyridine followed by amination. One common method includes the following steps:
Chlorination: 2-Cyclopropoxypyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 6-position.
Amination: The chlorinated intermediate is then treated with ammonia (NH₃) or an amine source under suitable conditions to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dechlorinated pyridines.
Scientific Research Applications
6-Chloro-2-cyclopropoxypyridin-3-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares 6-Chloro-2-cyclopropoxypyridin-3-amine with key analogs, focusing on substituent effects:
Key Research Findings and Trends
Synthetic Flexibility : The amine group at position 3 serves as a versatile handle for derivatization. For example, coupling with aldehydes or ketones yields Schiff bases with enhanced bioactivity .
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) at positions 2 or 3 reduce basicity but improve stability against oxidative metabolism. Bulky substituents (e.g., cyclopropoxy, isopropyl) enhance target selectivity by reducing off-target interactions .
Crystallographic Insights : Intramolecular hydrogen bonding (e.g., N–H⋯O in nitro derivatives) stabilizes planar conformations, critical for receptor binding .
Biological Activity
6-Chloro-2-cyclopropoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C8H10ClN2O
Molecular Weight : 172.63 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC1OC2=NC=C(C=C2)N
InChI Key : CZVOOKADMNCDKG-UHFFFAOYSA-N
The compound features a chlorine atom at the 6-position and a cyclopropoxy group at the 2-position of the pyridine ring, which contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–16 μg/mL |
| Bacillus subtilis | 8–32 μg/mL |
| Escherichia coli | 8–32 μg/mL |
The compound's mechanism of action appears to involve compromising the structural integrity of bacterial cell membranes, leading to cell lysis and death, which is critical in combating antibiotic-resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Research indicates that it may inhibit key inflammatory pathways and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests its applicability in treating conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors involved in microbial resistance and inflammatory processes. The precise molecular targets are still under investigation, but initial findings suggest modulation of signaling pathways that govern inflammation and microbial defense .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Studies : A recent investigation highlighted that derivatives of similar compounds exhibited enhanced antibacterial properties when amino groups were introduced into their structure. This suggests that modifications to the pyridine nucleus can significantly influence antibacterial potency .
- In Vivo Efficacy : In murine models, the compound displayed potent antibacterial efficacy against MRSA infections, particularly at elevated concentrations, indicating its potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the introduction of specific functional groups enhances both solubility and bioactivity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
